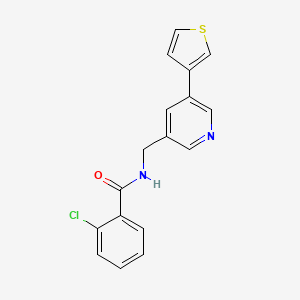

2-クロロ-N-((5-(チオフェン-3-イル)ピリジン-3-イル)メチル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

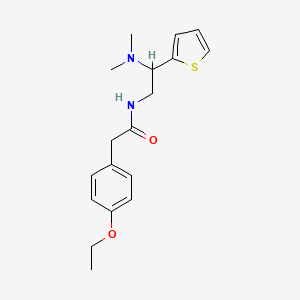

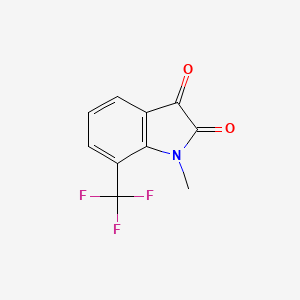

The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process starting from 2-nitrobenzoic acid. This process included chlorination and aminolysis, which are relevant to the synthesis of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. The improved synthesis method for the related compound was noted for its practicality, mild conditions, and good yield of 54.5% .

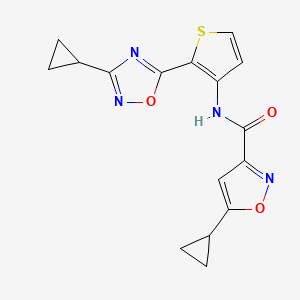

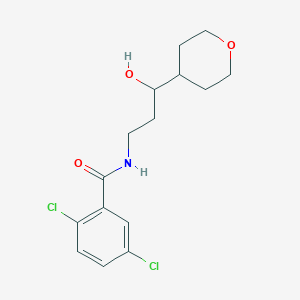

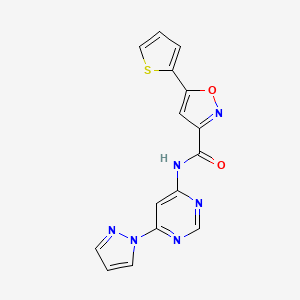

Molecular Structure Analysis

The molecular structure of related compounds has been established using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a benzamide derivative with thiophenyl and oxadiazolyl groups was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters. The structure is stabilized by various hydrogen bonds and π-π interactions between the rings . These findings suggest that 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide may also exhibit similar intermolecular interactions and crystalline features.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of functional groups present in benzamide derivatives. The chlorination step is crucial for introducing the chloro group, while aminolysis allows for the introduction of the amine group. These reactions are likely relevant to the synthesis of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, indicating that the compound may undergo similar transformations under appropriate conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide are not directly reported, the properties of similar compounds can be inferred. The related compounds' crystalline nature and the presence of hydrogen bonds suggest that the compound may have a solid-state structure conducive to forming a crystalline lattice. The presence of aromatic rings and heteroatoms like nitrogen and sulfur in the structure may influence its solubility, melting point, and other physical properties. The chemical reactivity would be affected by the presence of the chloro and amide groups, which are reactive sites for further chemical modifications .

科学的研究の応用

- 研究者は、抗ウイルス活性を有するさまざまなインドール誘導体を合成してきました。例えば:

- インドリルおよびオキソクロメニルキサントノン誘導体は、抗HIV-1剤として研究されてきました . これらの化合物は、ウイルスの複製を阻害する可能性があります。

抗ウイルス活性

抗HIV活性

要約すると、インドール系化合物2-クロロ-N-((5-(チオフェン-3-イル)ピリジン-3-イル)メチル)ベンザミドは、さまざまな分野で大きな可能性を秘めています。その多面的生物活性は、継続的な研究と潜在的な治療用途にとって興味深い対象となっています。 🌟

Safety and Hazards

作用機序

Target of Action

Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, cancer progression, and viral infections .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives inhibit the activity of certain enzymes, leading to decreased inflammation and cancer cell proliferation .

Biochemical Pathways

Indole and imidazole derivatives have been reported to influence a variety of pathways, including those involved in inflammation, cancer progression, and viral replication .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of the compound.

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, anticancer, and antiviral effects .

特性

IUPAC Name |

2-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUICVXFUGLGMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)

![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)

![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)